Acid red 52
Overview
Description
Acid Red 52, also known as sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate, is a xanthene dye that has been utilized in various applications. It has been identified as an efficient photocatalyst in green chemistry, particularly in the acetalization of aldehydes with alcohols under yellow light irradiation . Additionally, Acid Red 52 has been used as a sensitive stain for cells of granulocytic origin, distinguishing primary and secondary granules in neutrophils and eosinophils, as well as Auer rods in leukemic promyelocytes .
Synthesis Analysis
The synthesis of Acid Red 52-related compounds has been explored to enhance the efficiency of industrial processes. For instance, the first crystal structure of a Pigment Red 52 compound, which is closely related to Acid Red 52, was reported as a DMSO solvate hydrate of the monosodium salt. This compound was synthesized in-house and is an industrial intermediate that could potentially be applied in the synthesis of Acid Red 52 .
Molecular Structure Analysis
The molecular structure of Acid Red 52 derivatives has been characterized through crystallography. The reported crystal structure of the Pigment Red 52 compound reveals triclinic symmetry at 173 K, with the crystal structure being organized by Na—O chains that arrange the anions in polar/non-polar double layers . This detailed understanding of the molecular structure is crucial for the development of applications involving Acid Red 52.
Chemical Reactions Analysis
Acid Red 52 has been shown to catalyze the acetalization of aldehydes with alcohols, a reaction of significant importance in synthetic chemistry. The use of Acid Red 52 as a photocatalyst under yellow light irradiation has led to the production of acyclic and cyclic acetals in high yields, demonstrating its potential as a sustainable and efficient catalyst for green chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Acid Red 52 are exemplified by its application as a stain in hematological studies. Its ability to selectively stain granulocytic cells and their granules in brilliant pink and dark red colors indicates its interaction with cellular components, which is likely influenced by its charge and molecular structure . The solvate hydrate form of the related Pigment Red 52 compound further suggests solubility and interaction with solvents such as DMSO, which may be relevant to the properties of Acid Red 52 .
Scientific Research Applications
1. Photocatalytic Oxidation
Acid Red 52 has been studied for its removal through photocatalytic oxidation. Research by Wu Qiu-li (2007) optimized influencing factors of photocatalytic oxidation for Acid Red 52 using response surface methodology, demonstrating the efficiency of this method in treating wastewater containing Acid Red 52 (Wu Qiu-li, 2007).
2. Electrochemical Detection
Golestaneh (2020) reported a simple and fast electrochemical nano-structure approach for determining Acid Red 52 in real samples. This method uses a multi-walled carbon nanotube modified carbon paste electrode, highlighting a novel way to detect and quantify Acid Red 52 (Golestaneh, 2020).
3. Staining in Cell Research
L. Kass (1987) explored the use of C.I. acid red 52 as a new stain for cells of granulocytic origin, emphasizing its potential in biological and medical research for cell visualization (Kass, 1987).
4. Advanced Oxidative Process for Dye Removal
Z. Fathi and E. Keshmirizadeh (2015) investigated the use of the Fenton reagent as an advanced oxidative process for removing Acid Red 52 from aqueous solutions. Their findings provide insights into effective methods for treating dye-contaminated wastewater (Fathi & Keshmirizadeh, 2015).
5. Water Treatment Using Phosphate Industry By-products
M. Mehnaoui et al. (2021) conducted a study on the elimination of anionic dye by co-products of the phosphate industry. They found that natural phosphate waste rock allowed the removal of Red Acid 52, indicating an eco-friendly approach to wastewater treatment (Mehnaoui et al., 2021).
6. Detection of Copper Ions
Zhi-Qiang Hu et al. (2011) developed a sulfonyl rhodamine hydrazide chemodosimeter for the sensitive and selective detection of copper ions in aqueous media, which involves Acid Red 52 as a part of the detection mechanism (Hu et al., 2011).
7. Photofading Studies
L.C. Abbott et al. (2001) conducted spectroscopic and photochemical studies of Acid Red 52 on various surfaces, providing insights into its stability and behavior in different media, which is relevant for industrial applications (Abbott et al., 2001).
8. Usage in Image Sensors
Hokyeom Kim and Jongwook Park (2021) synthesized a new violet colorant using Acid Red 52 to develop a high-performance image sensor. Their study highlights the dye's potential in enhancing the quality of image sensors (Kim & Park, 2021).
Future Directions
Acid Red 52 finds various uses in textile, food, and cosmetic industries . It is used to dye natural and synthetic fibers, such as wool, silk, and nylon . In laboratories, Acid Red 52 can be used for biological staining applications . It may also be used as a cosmetic colorant in cosmetics, including lipsticks, blushes, and nail polish, to achieve shades of red or pink .
properties
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-88-3 (Parent) | |
Record name | C.I. Acid Red 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021235 | |
Record name | C.I. Acid Red 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown powder; [MSDSonline] | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Red 52 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Acid red 52 | |
CAS RN |
3520-42-1, 11119-62-3 | |
Record name | C.I. Acid Red 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acid Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 52 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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